molecular formula C13H26O2 B3048974 13-Hydroxytridecan-2-one CAS No. 188980-05-4

13-Hydroxytridecan-2-one

Cat. No.: B3048974
CAS No.: 188980-05-4
M. Wt: 214.34 g/mol
InChI Key: DQAVHFRGNAHEPT-UHFFFAOYSA-N
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Description

13-Hydroxytridecan-2-one: is an organic compound with the molecular formula C₁₃H₂₆O₂ It is a hydroxy ketone, characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxytridecan-2-one typically involves the hydroxylation of tridecan-2-one. One common method is the catalytic hydrogenation of tridecan-2-one in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled conditions of temperature and pressure. The reaction proceeds as follows:

[ \text{Tridecan-2-one} + \text{H}_2 \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 13-Hydroxytridecan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of tridecan-2-one or tridecanoic acid.

    Reduction: Formation of 13-hydroxytridecan-2-ol.

    Substitution: Formation of substituted tridecan-2-one derivatives.

Scientific Research Applications

Chemistry: 13-Hydroxytridecan-2-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.

Biology: In biological research, this compound is studied for its potential role in cellular processes and metabolic pathways. It is also investigated for its interactions with enzymes and other biomolecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals. Its hydroxyl and ketone functionalities make it a versatile scaffold for drug design and development.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, such as surfactants and lubricants. Its chemical properties contribute to the performance and stability of these products.

Mechanism of Action

The mechanism of action of 13-Hydroxytridecan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and function. The ketone group can participate in nucleophilic addition reactions, modifying the structure and activity of target molecules. These interactions can affect various biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

    2-Tridecanone: A ketone with a similar carbon chain length but lacking the hydroxyl group.

    13-Hydroxytridecan-4-one: A hydroxy ketone with the hydroxyl group positioned differently on the carbon chain.

    Tridecan-2-ol: An alcohol with a similar carbon chain length but lacking the ketone group.

Uniqueness: 13-Hydroxytridecan-2-one is unique due to the presence of both hydroxyl and ketone groups within its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications. Its specific molecular configuration also imparts distinct chemical and physical properties, differentiating it from other similar compounds.

Properties

IUPAC Name

13-hydroxytridecan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAVHFRGNAHEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446843
Record name 13-hydroxytridecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188980-05-4
Record name 13-hydroxytridecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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